

A Technical Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3-(bromomethyl)-2-fluorobenzene**

Cat. No.: **B117381**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **1-Bromo-3-(bromomethyl)-2-fluorobenzene**, a halogenated aromatic compound with applications as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates.

Chemical Identity and Properties

The formal IUPAC name for the compound is **1-bromo-3-(bromomethyl)-2-fluorobenzene**.^[1] It is also known by synonyms such as 3-Bromo-2-fluorobenzyl bromide.^[1] This compound is a disubstituted benzene derivative, featuring a bromine atom, a fluorine atom, and a bromomethyl group attached to the aromatic ring. The presence of multiple reactive sites—the benzylic bromide for nucleophilic substitution and the aromatic halogens for cross-coupling reactions—makes it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical and Computed Properties

Property	Value	Source
CAS Number	149947-16-0	Sigma-Aldrich, PubChem[1]
Molecular Formula	C ₇ H ₅ Br ₂ F	PubChem[1], ChemicalBook[2]
Molecular Weight	267.92 g/mol	PubChem[1]
Monoisotopic Mass	265.87420 Da	PubChem[1]
Density	1.923 ± 0.06 g/cm ³ (Predicted)	Echemi[3]
Boiling Point	60°C @ 0.1 mmHg (Predicted)	Echemi[3]
Flash Point	107.9 ± 23.2 °C (Predicted)	Echemi[3]
Refractive Index	1.583 (Predicted)	Echemi[3]
XLogP3	3.3	PubChem[1], Echemi[3]
InChI Key	MGVHFTWDCYIBDO-UHFFFAOYSA-N	PubChem[1]

| SMILES | C1=CC(=C(C=C1)Br)F)CBr | PubChem[1] |

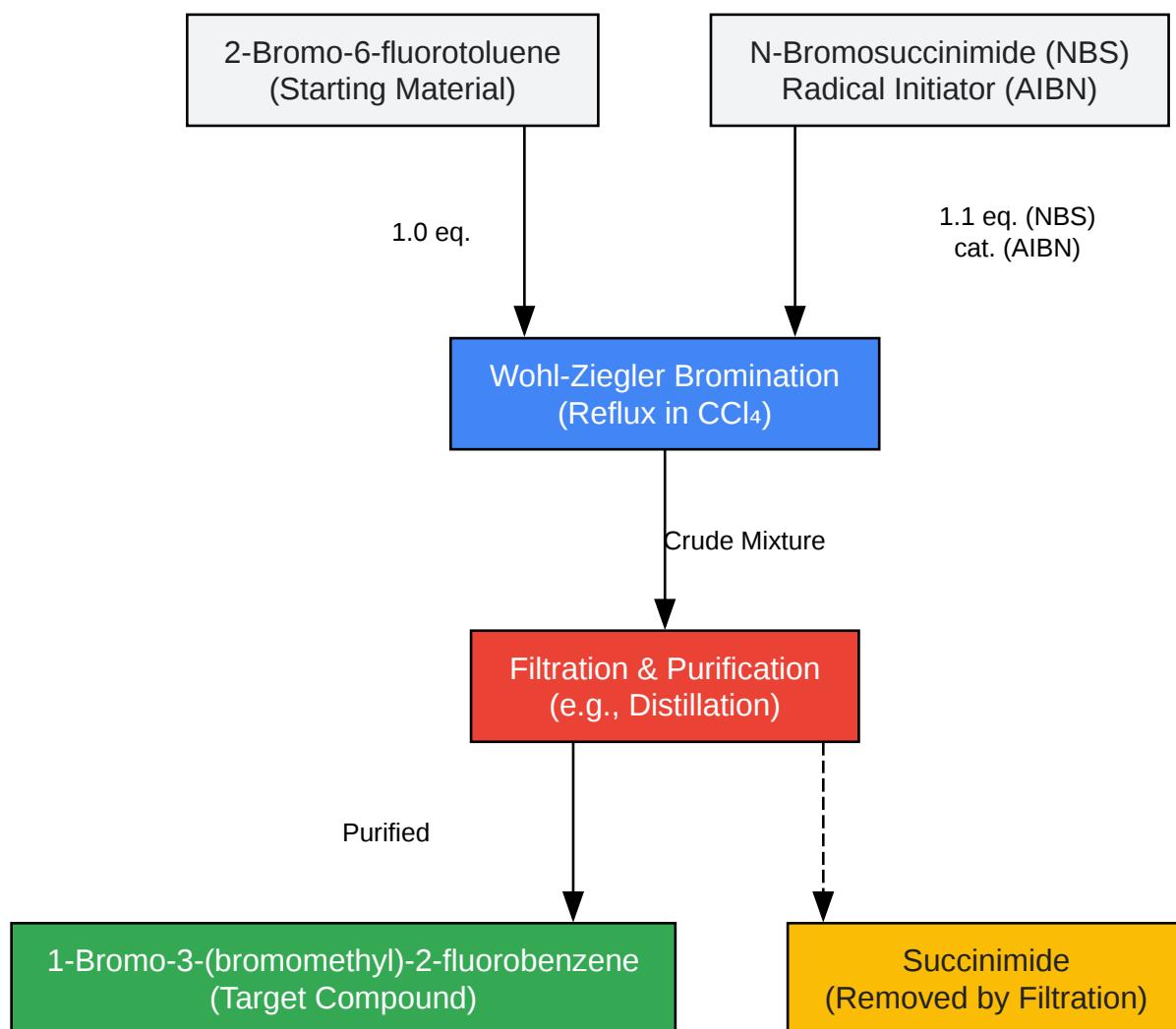
Synthesis and Experimental Protocols

The primary route for synthesizing **1-Bromo-3-(bromomethyl)-2-fluorobenzene** involves the selective benzylic bromination of a suitable precursor, 2-Bromo-6-fluorotoluene. This precursor is a key intermediate used in the synthesis of various pharmaceuticals and advanced materials due to its unique reactivity imparted by the fluorine and bromine substituents.[4][5]

Experimental Protocol: Benzylic Bromination of 2-Bromo-6-fluorotoluene

This protocol is adapted from standard Wohl-Ziegler bromination procedures, a common method for the selective bromination of the methyl group on a toluene derivative.[6]

Materials:


- 2-Bromo-6-fluorotoluene (precursor)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- N-Bromosuccinimide (NBS)
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
- Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., o-dichlorobenzene)[\[6\]](#)
- Nitrogen or Argon gas supply
- Standard reflux apparatus (round-bottom flask, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-Bromo-6-fluorotoluene (1.0 equivalent) in the anhydrous solvent.
- Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN) to the solution.[\[6\]](#)
- Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) under an inert nitrogen atmosphere. The reaction is typically initiated by light (from a heat lamp) or by the thermal decomposition of the initiator.
- Monitoring: The reaction progress can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is typically complete within 4-12 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, will precipitate and can be removed by filtration.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, **1-Bromo-3-(bromomethyl)-2-fluorobenzene**, can then be purified by vacuum distillation or column chromatography to yield the final product.

Logical Workflow and Visualization

The synthesis of **1-Bromo-3-(bromomethyl)-2-fluorobenzene** is a direct transformation that is crucial for introducing a reactive bromomethyl handle onto the fluorinated aromatic scaffold. This process enables subsequent modifications for building more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Bromo-3-(bromomethyl)-2-fluorobenzene**.

Applications in Drug Development and Research

As a functionalized building block, **1-Bromo-3-(bromomethyl)-2-fluorobenzene** is used in the synthesis of target inhibitors and other biologically active molecules.^{[2][10]} The fluorinated

aromatic core is a common motif in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. The benzylic bromide provides a convenient attachment point for various nucleophiles, allowing for the facile construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.^[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-bromomethyl-2-fluorobenzene | 149947-16-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Bromo-6-fluorotoluene | High Purity | For Research Use [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1422-54-4 CAS MSDS (2-Bromo-6-fluorotoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. Page loading... [wap.guidechem.com]

- To cite this document: BenchChem. [A Technical Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117381#iupac-name-for-1-bromo-3-bromomethyl-2-fluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com